REACTION_CXSMILES
|
C(OC(NOS(C1C(C)=CC(C)=CC=1C)(=O)=O)=O)(C)(C)C.C(O)(C(F)(F)F)=O.[Cl:29][C:30]1[CH:31]=[CH:32][C:33]([CH2:36][C:37]([C:40]2[CH:45]=[CH:44][C:43]([F:46])=[CH:42][CH:41]=2)=[N:38]O)=[N:34][CH:35]=1>C(Cl)(Cl)Cl>[Cl:29][C:30]1[CH:31]=[CH:32][C:33]2[N:34]([N:38]=[C:37]([C:40]3[CH:45]=[CH:44][C:43]([F:46])=[CH:42][CH:41]=3)[CH:36]=2)[CH:35]=1
|
Name
|
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)ethanone oxime
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)CC(=NO)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
then stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution was poured onto ice (˜250 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform (200 ml)
|
Type
|
CUSTOM
|
Details
|
The solution was dried over 4 Å mol
|
Type
|
WAIT
|
Details
|
sieves for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with water (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave a brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified by Biotage chromatography
|
Type
|
WASH
|
Details
|
Elution with cyclohexanelethyl acetate (35/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(C1)N=C(C2)C2=CC=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.476 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |